molecular formula C15H21N3OS B2644199 N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide CAS No. 1808374-63-1

N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B2644199
CAS No.: 1808374-63-1
M. Wt: 291.41
InChI Key: BRJDKOLTPSIUKX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multi-step organic reactions

    Formation of Thienopyridine Core: The synthesis begins with the cyclization of appropriate precursors to form the thienopyridine ring. This step often involves the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions.

    Introduction of Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can significantly improve the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Acetamide Derivatives: Compounds with acetamide groups attached to different cores.

Uniqueness

N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-12-6-8-20-13(12)5-7-18(11)9-14(19)17(4)15(2,3)10-16/h6,8,11H,5,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJDKOLTPSIUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1CC(=O)N(C)C(C)(C)C#N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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